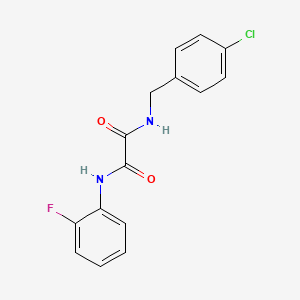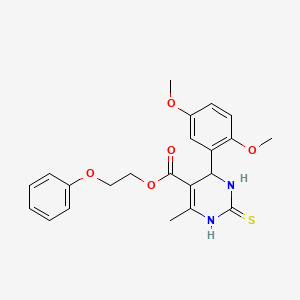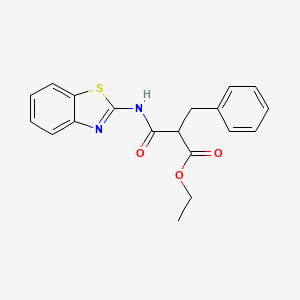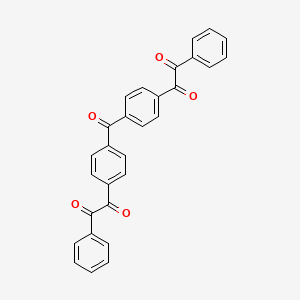
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFN-99554, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can alter the expression of genes involved in cell growth and differentiation, leading to its anti-cancer effects. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to exhibit cytotoxic effects on cancer cells, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has also been shown to have an effect on the expression of genes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit HDACs and reduce inflammation. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, including its potential use in combination with other drugs for cancer treatment, its safety and efficacy in vivo, and its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide for maximum efficacy and safety.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been achieved using different methods, including the reaction of 2-fluorobenzaldehyde with 4-chlorobenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-fluorobenzaldehyde with 4-chlorobenzyl chloride, followed by treatment with ethylenediamine. These methods have been optimized to yield high purity and yield of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has shown potential in various scientific research applications, including drug development. Studies have shown that this compound exhibits inhibitory effects on cancer cell growth, making it a promising candidate for cancer treatment. Additionally, N-(4-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-7-5-10(6-8-11)9-18-14(20)15(21)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRUTWZUSMGYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)


![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-phenyl-2-piperazinone](/img/structure/B5169229.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)

![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)